molecular formula C19H20N2O4S2 B2744564 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide CAS No. 895447-51-5

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide

Cat. No. B2744564
CAS RN: 895447-51-5
M. Wt: 404.5
InChI Key: UHNAOWZJXZHROU-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of benzo[d]thiazol-2-amine , which is a heterocyclic compound containing a benzene fused to a thiazole ring. The “4-methoxy-3-methyl” part indicates substitutions on the benzene ring, and the “3-tosylpropanamide” part suggests an amide linkage to a tosylated propane group.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzothiazole ring system is aromatic, and the presence of the methoxy and methyl groups would introduce electron-donating effects . The tosylpropanamide group would add further complexity to the structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amide group and the nonpolar benzothiazole ring system could give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base have shown promising results for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms. Their remarkable potential as Type II photosensitizers for cancer treatment in PDT highlights the significance of Schiff base derivatives in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

A study on imino-4-methoxyphenol thiazole derived Schiff base ligands synthesized by condensing various amino compounds with 5-hydroxy-2-methoxybenzaldehyde demonstrated moderate antimicrobial activity against a range of bacteria and fungi. This finding suggests the potential of these compounds in developing new antimicrobial agents, highlighting the significance of Schiff base derivatives containing the thiazole moiety in pharmaceutical research (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Catalytic Applications

The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated efficient and reusable catalysis for the oxidation of primary alcohols and hydrocarbons. This catalyst showed high activity, improved stability, recycling ability, and operational flexibility, making it a superior choice for heterogeneous catalysis in organic synthesis. The research emphasizes the role of encapsulation in enhancing the catalytic behavior of this complex, offering a novel approach for oxidation reactions in a sustainable manner (Ghorbanloo & Maleki Alamooti, 2017).

properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-13-7-9-14(10-8-13)27(23,24)12-11-17(22)20-19-21(2)18-15(25-3)5-4-6-16(18)26-19/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNAOWZJXZHROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N=C2N(C3=C(C=CC=C3S2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide

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